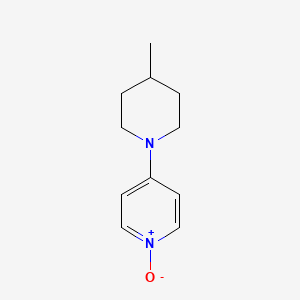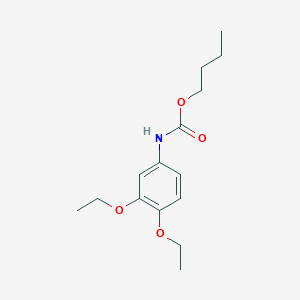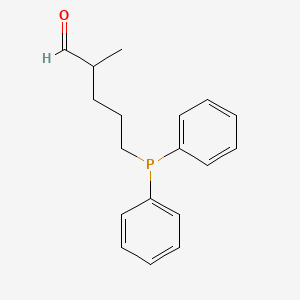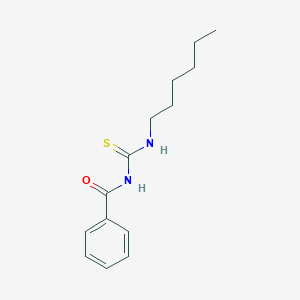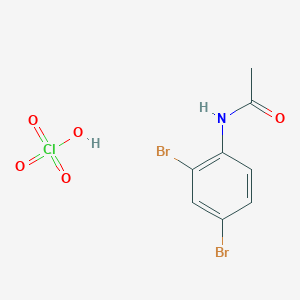
8-Bromopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromopentadecane is an organic compound with the molecular formula C15H31Br . It is a brominated alkane, specifically a brominated derivative of pentadecane. This compound is characterized by a long carbon chain with a bromine atom attached to the eighth carbon. It is commonly used in organic synthesis and various industrial applications due to its reactivity and unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Bromopentadecane can be synthesized through the bromination of pentadecane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals, which then react with pentadecane to form this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its corrosive and toxic nature .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromopentadecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of alcohols, amines, or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Applications De Recherche Scientifique
8-Bromopentadecane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-Bromopentadecane primarily involves its reactivity as a brominated alkane. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparaison Avec Des Composés Similaires
1-Bromopentadecane: Another brominated derivative of pentadecane, but with the bromine atom attached to the first carbon.
2-Bromopentadecane: Bromine atom attached to the second carbon.
3-Bromopentadecane: Bromine atom attached to the third carbon.
Uniqueness: 8-Bromopentadecane is unique due to the position of the bromine atom on the eighth carbon, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to other brominated pentadecanes .
Propriétés
Numéro CAS |
114813-40-0 |
|---|---|
Formule moléculaire |
C15H31Br |
Poids moléculaire |
291.31 g/mol |
Nom IUPAC |
8-bromopentadecane |
InChI |
InChI=1S/C15H31Br/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15H,3-14H2,1-2H3 |
Clé InChI |
YVESLJYIWHENDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCCCCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



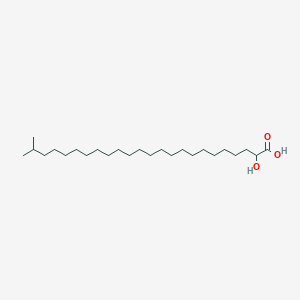
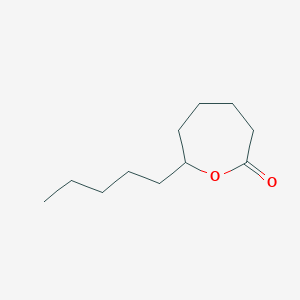
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
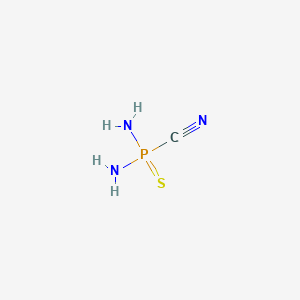
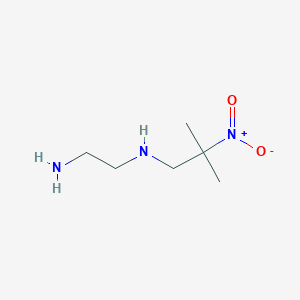
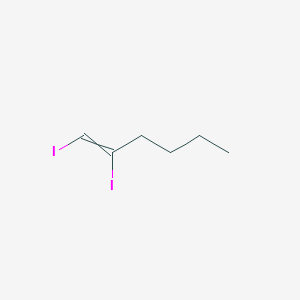
![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
